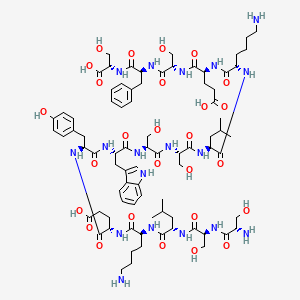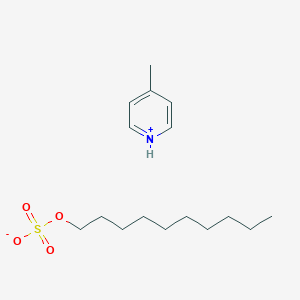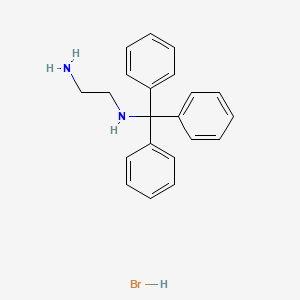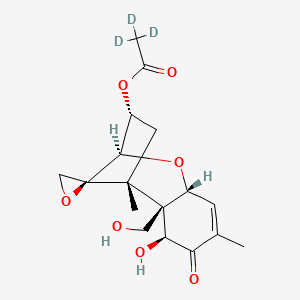
Sodium;phenylmethanesulfonic acid
Descripción general
Descripción
Sodium phenylmethanesulfonic acid (SPMS) is a commonly used reagent in analytical chemistry for the determination of amino acids and peptides. It is a white crystalline powder that is soluble in water and alcohol. SPMS is a strong acid and reacts with amino acids to form stable, water-soluble derivatives that can be easily detected by UV spectrophotometry.
Aplicaciones Científicas De Investigación
Biomaterials
Sodium phenylmethanesulfonic acid, as a sulfonated molecule, has been found to have significant applications in the field of biomaterials . Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties . This includes applications in hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages . The impact on cellular responses, including adhesion, proliferation, and differentiation, is also noteworthy .
Regenerative Medicine
Sulfonated biomaterials, including Sodium phenylmethanesulfonic acid, play a crucial role in regenerative medicine . The sulfonic acid groups introduced through sulfonation can enhance the properties of biomaterials, making them more suitable for applications in tissue regeneration .
Drug Delivery
Sulfonated molecules like Sodium phenylmethanesulfonic acid are also used in drug delivery systems . The sulfonic acid groups can enhance the drug-carrying capacity of biomaterials, making them more effective in delivering drugs to targeted areas .
Tissue Engineering
In the field of tissue engineering, Sodium phenylmethanesulfonic acid is used to enhance the properties of engineered tissues . The sulfonic acid groups can improve the biocompatibility and functionality of the engineered tissues .
Organic Synthesis
Sodium phenylmethanesulfonic acid finds extensive applications in organic synthesis. Its unique properties make it ideal for use in various chemical reactions, contributing to the synthesis of a wide range of organic compounds.
Sulfonylation Reactions
Sodium phenylmethanesulfonic acid is used in sulfonylation reactions . These reactions involve the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule . Sodium phenylmethanesulfonic acid, being a sulfonated compound, can act as a sulfonate donor in these reactions .
Chromatography
In chromatography, Sodium phenylmethanesulfonic acid is used due to its unique properties. It can help in the separation and analysis of different compounds, enhancing the effectiveness of chromatographic techniques.
Pharmaceutical Analysis
Sodium phenylmethanesulfonic acid is also used in pharmaceutical analysis. Its unique properties make it ideal for analyzing various pharmaceutical compounds, contributing to the development and quality control of pharmaceutical products.
Mecanismo De Acción
Mode of Action
It is known that sulfonic acids, in general, can participate in various chemical reactions due to their strong acidic nature . They can act as proton donors in acid-base reactions, and they can form salts with bases .
Biochemical Pathways
For example, they can act as inhibitors or activators of enzymes, affecting the metabolic pathways in which these enzymes are involved .
Result of Action
Sulfonic acids can affect the function of proteins and enzymes, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of sodium phenylmethanesulfonic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
sodium;phenylmethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRSWNUNPAQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NaO3S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;phenylmethanesulfonic acid | |
CAS RN |
57267-76-2 | |
| Record name | NSC400299 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sodium phenylmethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-{[2-(Diethylamino)ethyl]amino}propanenitrile](/img/structure/B1628927.png)
